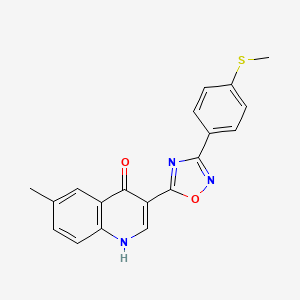

6-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Descripción

This compound features a quinolin-4(1H)-one core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 4-(methylthio)phenyl group and a methyl group at the 6-position of the quinoline moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and bioavailability in drug design .

Propiedades

IUPAC Name |

6-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-11-3-8-16-14(9-11)17(23)15(10-20-16)19-21-18(22-24-19)12-4-6-13(25-2)7-5-12/h3-10H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAUMUHLFWCHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic or basic conditions.

Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced by reacting the quinolinone derivative with a nitrile oxide, which can be generated in situ from a hydroxamic acid and a dehydrating agent.

Substitution with the 4-(Methylthio)phenyl Group: The final step involves the substitution of the oxadiazole ring with a 4-(methylthio)phenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

6-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

6-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity against various diseases.

Materials Science: The compound’s unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

Biological Research: It can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biomolecules.

Mecanismo De Acción

The mechanism of action of 6-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and quinoline core, which modulate physicochemical properties and target affinity. Key comparisons include:

2.3 Physicochemical Properties

- Solubility : Methoxy and ethoxy substituents (e.g., in and ) may improve aqueous solubility compared to the methylthio group, which is more hydrophobic .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving coupling of methylthiophenyl precursors with quinoline intermediates under catalytic conditions (e.g., EDC·HCl, HOBt) .

Actividad Biológica

The compound 6-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a novel derivative that incorporates both quinoline and oxadiazole moieties. This structural combination is significant due to the diverse biological activities associated with these functional groups, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinoline backbone fused with an oxadiazole ring, which is known for its bioactivity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been shown to exhibit significant cytotoxic effects against multiple cancer cell lines through various mechanisms, including the inhibition of critical enzymes involved in cancer progression.

-

Enzyme Inhibition : Compounds containing oxadiazole moieties have been reported to inhibit key enzymes such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerases

- Telomerase

- Targeting Growth Factors : The compound may interact with growth factor receptors, disrupting signaling pathways essential for tumor growth and survival.

Research Findings

A study evaluating the cytotoxicity of various oxadiazole derivatives demonstrated that compounds similar to This compound exhibited promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The findings are summarized in Table 1.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 29 | HDAC Inhibition |

| Compound B | HeLa | 73 | Telomerase Inhibition |

| This compound | MCF-7 | TBD | TBD |

Table 1: Cytotoxic activity of selected compounds against cancer cell lines.

Case Studies

In a recent study published in Pharmaceutical Research, derivatives of oxadiazoles were synthesized and evaluated for their anticancer activity. The study found that modifications to the oxadiazole ring significantly enhanced cytotoxicity against cancer cells. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with cellular pathways that regulate cell death.

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the oxadiazole ring via cyclocondensation of nitriles with hydroxylamine derivatives. Subsequent coupling of the oxadiazole moiety to the quinolinone core is achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency .

- Purification : Column chromatography with gradient elution (heptane/EtOAc) ensures high purity .

Yield optimization requires monitoring intermediates via TLC/HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 nitrile:hydroxylamine) to minimize by-products .

(Basic) Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substitution patterns on the quinolinone core (e.g., methylthiophenyl group at C3) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isomeric by-products .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for quinolinone) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Answer:

- Functional group substitution : Replace the methylthio group with halogens (e.g., F, Cl) or electron-withdrawing groups (e.g., CF₃) to modulate electronic effects and binding affinity .

- Scaffold modification : Introduce substituents at the quinolinone C6 position (e.g., methyl to ethyl) to assess steric effects on enzyme inhibition .

- Assay selection : Test analogs against kinase panels (e.g., EGFR, VEGFR2) or bacterial topoisomerases (e.g., gyrase IV) to identify target specificity .

Dose-response curves (IC₅₀ values) and molecular docking simulations (AutoDock Vina) correlate structural changes with activity .

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardize assay conditions : Use identical cell lines (e.g., MCF-7 for anticancer studies) and culture media to minimize variability .

- Control for compound stability : Perform stability studies (e.g., HPLC at 24/48 hrs) to rule out degradation in biological matrices .

- Validate target engagement : Employ biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to enzymes like c-Myc .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and adjust for confounding factors .

(Advanced) What experimental strategies elucidate the mechanism of action for anticancer or antimicrobial activity?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against DNA-binding proteins (e.g., c-Myc/Max complex) using electrophoretic mobility shift assays (EMSAs) .

- Gene knockout models : CRISPR-Cas9-mediated deletion of target genes (e.g., topoisomerase IV in S. aureus) to confirm on-target effects .

- Transcriptomic profiling : RNA-seq analysis of treated cancer cells to identify downstream pathways (e.g., apoptosis regulators BAX/BCL-2) .

- In vivo validation : Use xenograft models (e.g., murine colon cancer) with pharmacokinetic monitoring (plasma t½, bioavailability) .

(Basic) What are the key considerations for designing in vitro biological assays?

Answer:

- Cell line selection : Use clinically relevant lines (e.g., HCT-116 for colon cancer, E. coli ATCC 25922 for antimicrobial testing) .

- Dose range : Start with 0.1–100 µM concentrations to capture full dose-response profiles .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial activity) and vehicle-only controls .

- Endpoint metrics : Measure ATP levels (CellTiter-Glo) for viability or colony-forming units (CFUs) for antimicrobial efficacy .

(Advanced) How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or liposomal encapsulation to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the quinolinone C4 position for sustained release .

- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma and tissue samples to calculate AUC, Cₘₐₓ, and clearance rates .

(Basic) What computational tools are useful for predicting binding modes and toxicity?

Answer:

- Molecular docking : AutoDock or Schrödinger Suite predicts interactions with targets like c-Myc (PDB: 1NKP) .

- ADMET prediction : SwissADME or pkCSM estimates logP, CYP450 inhibition, and hERG channel liability .

- QSAR modeling : MOE or RDKit correlates structural descriptors (e.g., polar surface area) with activity/toxicity .

(Advanced) How can researchers address low yields in oxadiazole ring formation?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields by 20–30% .

- Catalyst screening : Test ZnCl₂ or CuI as Lewis acids to accelerate cyclocondensation .

- Workup optimization : Extract unreacted nitriles with ethyl acetate to prevent by-product carryover .

(Advanced) What strategies validate target specificity in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.